molecular formula C22H20N2O4 B564411 11-Ethyl Camptothecin CAS No. 185807-29-8

11-Ethyl Camptothecin

Cat. No.: B564411
CAS No.: 185807-29-8
M. Wt: 376.412
InChI Key: SGXXQRSXMWIURP-QFIPXVFZSA-N
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Description

11-Ethyl Camptothecin is a derivative of camptothecin, a naturally occurring alkaloid isolated from the Chinese tree Camptotheca acuminata. Camptothecin and its derivatives are known for their potent anticancer properties, primarily due to their ability to inhibit the enzyme DNA topoisomerase I. This inhibition leads to DNA damage and subsequent cell death, making these compounds valuable in cancer treatment .

Scientific Research Applications

11-Ethyl Camptothecin has a wide range of scientific research applications:

Mechanism of Action

Safety and Hazards

Camptothecin and its derivatives have certain safety and hazards associated with them . For instance, one safety data sheet reported that Camptothecin may form combustible dust concentrations in air and is toxic if swallowed .

Future Directions

Future research on Camptothecin and its derivatives is focused on improving their anticancer efficacies . For instance, one study suggested that Camptothecin nano-formulations are a potent candidate for cancer treatment and may provide further support for the clinical application of natural antitumor agents with passive targeting of tumors in the future .

Biochemical Analysis

Biochemical Properties

11-Ethyl Camptothecin interacts with various enzymes, proteins, and other biomolecules. Its primary target is DNA topoisomerase I . By binding to the topoisomerase I and DNA complex, it forms a ternary complex, stabilizing it and preventing DNA re-ligation . This interaction leads to DNA damage, which results in apoptosis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by causing DNA damage, which leads to apoptosis . This can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, treatment with camptothecins can induce transcription of the c-fos and c-jun early response genes, which occurs in association with internucleosomal DNA fragmentation, a characteristic of programmed cell death .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the topoisomerase I and DNA complex, forming a ternary complex . This prevents DNA re-ligation, leading to DNA damage and apoptosis .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that this compound can induce obvious DNA damage and has superior antitumor activity against colon cancer cells compared to CPT-11 and SN38 .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a phase I study of weekly intravenous infusions of CPT-11, a related compound, the dose-limiting toxic effects were myelosuppression (predominantly leukopenia) and unpredictable diarrhea .

Metabolic Pathways

This compound is involved in various metabolic pathways. It undergoes extensive metabolic conversion by various enzyme systems, including esterases to form SN-38, UGT1A1 mediating glucuronidation of SN-38, as well as CYP3A4, which forms several pharmacologically inactive oxidation products .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The elimination routes of this compound depend on the presence of drug-transporting proteins, notably P-glycoprotein and canalicular multispecific organic anion transporter, present on the bile canalicular membrane .

Subcellular Localization

Given its mechanism of action, it is likely to be localized in the nucleus where it interacts with DNA topoisomerase I .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Ethyl Camptothecin typically involves the modification of the camptothecin structureThis can be achieved through various organic synthesis techniques, including Friedel-Crafts alkylation and other electrophilic substitution reactions .

Industrial Production Methods: Industrial production of this compound often involves biotechnological approaches. Plant tissue culture techniques, such as cell suspension culture and hairy root culture, are employed to produce camptothecin, which is then chemically modified to obtain this compound. Genetic manipulation and bioreactor scale production are also explored to enhance yield and sustainability .

Chemical Reactions Analysis

Types of Reactions: 11-Ethyl Camptothecin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Camptothecin: The parent compound with similar topoisomerase I inhibitory activity.

    Topotecan: A water-soluble derivative used in cancer chemotherapy.

    Irinotecan: Another derivative used clinically for its potent anticancer effects.

    SN-38: The active metabolite of irinotecan with enhanced potency.

Uniqueness of 11-Ethyl Camptothecin: this compound is unique due to the presence of an ethyl group at the 11th position, which can influence its pharmacokinetic properties and enhance its anticancer activity. This modification may result in improved solubility, stability, and efficacy compared to other camptothecin derivatives .

Properties

IUPAC Name

(19S)-6,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c1-3-12-5-6-13-8-14-10-24-18(19(14)23-17(13)7-12)9-16-15(20(24)25)11-28-21(26)22(16,27)4-2/h5-9,27H,3-4,10-11H2,1-2H3/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXXQRSXMWIURP-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=NC3=C(CN4C3=CC5=C(C4=O)COC(=O)C5(CC)O)C=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC2=NC3=C(CN4C3=CC5=C(C4=O)COC(=O)[C@@]5(CC)O)C=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652573
Record name (4S)-4,8-Diethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185807-29-8
Record name (4S)-4,8-Diethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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